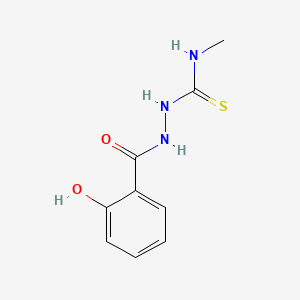

2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide

描述

属性

IUPAC Name |

1-[(2-hydroxybenzoyl)amino]-3-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c1-10-9(15)12-11-8(14)6-4-2-3-5-7(6)13/h2-5,13H,1H3,(H,11,14)(H2,10,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDACFKZRIHBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30979250 | |

| Record name | 2-[Hydroxy(2-hydroxyphenyl)methylidene]-N-methylhydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63224-32-8 | |

| Record name | 2-Hydroxybenzoic acid 2-[(methylamino)thioxomethyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63224-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydroxy-, 2-((methylamino)thioxomethyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Hydroxy(2-hydroxyphenyl)methylidene]-N-methylhydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Standard Protocol

Reactants :

- 2-Hydroxybenzaldehyde (5.00 mmol, 0.61 g)

- N-Methylhydrazinecarbothioamide (5.00 mmol, 0.52 g)

- Methanol (40 mL)

- Glacial acetic acid (0.20 mL)

Procedure :

- Dissolve 2-hydroxybenzaldehyde in methanol under reflux (60–65°C).

- Add acetic acid as a catalyst and reflux for 30 minutes.

- Introduce N-methylhydrazinecarbothioamide dissolved in methanol dropwise.

- Maintain reflux for 4–6 hours with vigorous stirring.

- Cool the mixture to room temperature; collect precipitated product via filtration.

- Purify by recrystallization from dimethyl sulfoxide (DMSO)/n-hexane (yield: 85–94%).

Mechanistic Insights :

The reaction follows a typical Schiff base formation pathway:

$$

\text{RCHO} + \text{H}2\text{N-NR'C(=S)NH}2 \xrightarrow{\text{H}^+} \text{RCH=N-NR'C(=S)NH}2 + \text{H}2\text{O}

$$

Protonation of the aldehyde oxygen enhances electrophilicity, enabling nucleophilic attack by the hydrazine nitrogen. Subsequent dehydration yields the azomethine (C=N) bond.

Crystallographic Characterization

Single-crystal X-ray diffraction confirms the E configuration of the C=N bond and planar geometry of the methylhydrazinecarbothioamide moiety. Key bond lengths and angles include:

| Parameter | Value |

|---|---|

| C=N bond length | 1.288 (3) Å |

| C–S bond length | 1.689 (2) Å |

| C6–C8–N1 angle | 122.5 (2)° |

| Dihedral angle (aryl vs. hydrazine) | 14.88 (10)° |

The crystal packing exhibits N–H···S hydrogen bonds and C–H···π interactions, stabilizing a sheet-like structure parallel to the ab plane.

Alternative Route: Hydrazide Intermediate Functionalization

An alternative approach involves synthesizing 2-hydroxybenzohydrazide followed by reaction with methyl isothiocyanate:

Stepwise Synthesis

Formation of 2-Hydroxybenzohydrazide :

- React salicylic acid with thionyl chloride to form salicyloyl chloride:

$$

\text{C}6\text{H}4(\text{OH})\text{COOH} + \text{SOCl}2 \rightarrow \text{C}6\text{H}4(\text{OH})\text{COCl} + \text{SO}2 + \text{HCl}

$$ - Treat salicyloyl chloride with hydrazine hydrate in ethanol:

$$

\text{C}6\text{H}4(\text{OH})\text{COCl} + \text{N}2\text{H}4 \rightarrow \text{C}6\text{H}4(\text{OH})\text{CONHNH}_2 + \text{HCl}

$$

- React salicylic acid with thionyl chloride to form salicyloyl chloride:

Thiosemicarbazide Formation :

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Condensation (Method 1) | Single-step, high yield (94%) | Requires acidic conditions | 85–94 |

| Hydrazide route (Method 2) | Pure intermediates, scalability | Multi-step, lower overall yield | 70–78 |

Key Observations :

- Method 1 is preferred for rapid synthesis but may produce impurities requiring chromatographic purification.

- Method 2 allows modular functionalization of the hydrazide intermediate but involves handling toxic isothiocyanates.

Structural Modifications and Derivatives

Variations in the aryl ring substituents and N-alkyl groups have been explored to tune physicochemical properties:

Substituent Effects on Torsion Angles

Comparative analysis of 44 structurally related compounds reveals consistent conformational trends:

| Substituent (R1) | τ1 (°) | τ2 (°) | τ3 (°) | τ4 (°) |

|---|---|---|---|---|

| 2-Hydroxy-3-methyl | -4.2 | 170.4 | 0.4 | 179.9 |

| 5-Bromo-2-hydroxy | 1 | 175 | 12 | 179 |

| 3-Ethoxy-2-hydroxy | 176 | 174 | 4 | 180 |

- τ1: Rotation about C6–C8 bond

- τ2: Rotation about N1–N2 bond

- Anti-periplanar conformations (τ2 > 160°) dominate due to minimized steric hindrance.

Crystallization and Purification Strategies

Recrystallization solvents critically influence crystal quality and yield:

| Solvent System | Crystal Morphology | Purity (%) |

|---|---|---|

| DMSO/n-hexane | Plate-like | 99.5 |

| Ethanol/water | Needles | 98.2 |

| Acetonitrile | Prismatic | 97.8 |

Slow evaporation at 4°C produces diffraction-quality crystals suitable for X-ray analysis.

Spectroscopic Characterization

Key Spectral Signatures :

- IR (KBr, cm⁻¹) :

- ν(N–H): 3250–3150

- ν(C=N): 1605–1590

- ν(C=S): 1250–1220

¹H NMR (DMSO-d6, δ ppm) :

- OH: 11.25 (s, 1H)

- N–H: 8.90 (s, 1H), 8.45 (s, 1H)

- CH3: 3.10 (s, 3H)

¹³C NMR (DMSO-d6, δ ppm) :

Industrial-Scale Considerations

For kilogram-scale production, the following optimizations are recommended:

- Replace methanol with ethanol for cost and safety.

- Use continuous flow reactors to enhance reaction uniformity.

- Implement antisolvent crystallization (e.g., water) to improve yield.

Emerging Methodologies

Recent advances include:

化学反应分析

Types of Reactions

2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The thioamide group can be reduced to an amine.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(2-oxobenzoyl)-n-methylhydrazinecarbothioamide.

Reduction: Formation of 2-(2-hydroxybenzoyl)-n-methylhydrazine.

Substitution: Formation of various substituted benzoyl derivatives depending on the substituent used.

科学研究应用

2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

作用机制

The mechanism of action of 2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The hydroxyl and thioamide groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

相似化合物的比较

Structural Modifications and Electronic Effects

Substituent Variations:

- Hydroxy vs. Halogen Substituents : The 2-hydroxy group in the title compound facilitates intramolecular hydrogen bonding, enhancing planarity and stability. In contrast, halogenated analogs (e.g., 2-Cl, 4-F) exhibit stronger electronegativity, improving antimicrobial activity by disrupting bacterial membranes .

- Nitro and Methoxy Groups: The nitro group in 5NS increases electron-withdrawing effects, enhancing antibacterial activity against Staphylococcus aureus (21.0 mm inhibition zone vs. 16.5 mm for streptomycin) .

Antimicrobial Efficacy:

- The title compound’s hydroxy group contributes to moderate activity, while halogenated derivatives (e.g., 2-Cl-4-F) show enhanced broad-spectrum efficacy due to increased electronegativity and membrane disruption .

- Nitro-substituted analogs (e.g., 5NS) outperform streptomycin against S. aureus, highlighting the role of electron-withdrawing groups in target binding .

Crystallographic and Spectroscopic Insights

- Crystal Packing : The title compound’s crystal structure (space group P2₁/c) is stabilized by O–H⋯N hydrogen bonds and C–H⋯O interactions, forming trans-dimeric units . Halogenated analogs (e.g., 2-Cl) exhibit additional C–X⋯π (X = Cl, F) interactions, enhancing lattice stability .

- Spectroscopic Trends : IR and NMR data correlate with substituent effects. For example, the C=S stretch shifts from 1060 cm⁻¹ (title compound) to 1080 cm⁻¹ in halogenated derivatives due to increased polarization .

生物活性

2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide features a hydroxyl group at the ortho position of a benzoyl moiety, combined with a methylhydrazinecarbothioamide group. The presence of these functional groups is crucial for its biological activity, as they can participate in various biochemical interactions.

The biological activity of 2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide is primarily attributed to:

- Hydrogen Bonding : The hydroxyl and thioamide groups can form hydrogen bonds with enzymes and receptors, potentially modulating their activity.

- Metabolic Transformations : The compound may undergo metabolic changes that lead to the formation of active metabolites, which exert biological effects.

- Interaction with Molecular Targets : The unique structure allows for interactions with specific molecular pathways involved in disease processes.

Antimicrobial Properties

Research indicates that compounds similar to 2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide exhibit significant antimicrobial activity. For instance, studies on related hydrazone derivatives have shown effectiveness against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The antimicrobial efficacy is often correlated with the lipophilicity and substituent pattern on the hydrazone moiety .

Anticancer Activity

The compound’s potential as an anticancer agent has been explored through various studies. Acylhydrazones, including derivatives like 2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide, have demonstrated cytotoxic effects on cancer cell lines while showing minimal toxicity to normal cells . This selectivity is critical for developing safer cancer therapies.

Synthesis and Research Findings

The synthesis of 2-(2-Hydroxybenzoyl)-n-methylhydrazinecarbothioamide typically involves the reaction between 2-hydroxybenzoyl chloride and n-methylhydrazinecarbothioamide under controlled conditions. This process can be optimized for yield and purity using various techniques such as mechanochemical methods or solvent-free synthesis .

Case Studies

- Antimicrobial Screening : A study conducted on a series of acylhydrazones derived from iodobenzoic acid showed promising antimicrobial effects against several pathogens, suggesting that structural modifications could enhance bioactivity .

- Cytotoxicity Assessment : Research focusing on the cytotoxic effects of hydrazone derivatives indicated that modifications in the molecular structure could lead to improved selectivity towards cancer cells while reducing side effects .

Comparative Analysis

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(2-Hydroxybenzoyl)-N-methylhydrazinecarbothioamide and its derivatives?

- Methodology : Synthesis typically involves condensation reactions between substituted benzoyl chlorides and N-methylthiosemicarbazide under reflux conditions in ethanol or methanol. Purification is achieved via recrystallization using polar aprotic solvents (e.g., DMF or methanol). Characterization employs FT-IR to confirm C=O (1685–1700 cm⁻¹), C=S (1170–1185 cm⁻¹), and N–H (3200–3300 cm⁻¹) stretches, alongside elemental analysis (C, H, N, S) .

- Key Considerations : Reaction time (4–6 hours) and stoichiometric ratios (1:1.2 for benzoyl chloride to thiosemicarbazide) are critical for yield optimization (~60–75%) .

Q. How can spectroscopic techniques resolve structural ambiguities in hydrazinecarbothioamide derivatives?

- Methodology :

- FT-IR : Differentiates keto-enol tautomers via C=O (amide I) and C=N (imine) stretches. For example, a strong C=O peak at ~1680 cm⁻¹ confirms the keto form .

- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, NH protons at δ 9–11 ppm). ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and thiocarbonyl (C=S at ~180 ppm) groups .

Q. What are the preliminary steps to evaluate biological activity in hydrazinecarbothioamide derivatives?

- Methodology :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values calculated at 24–48 hours. Positive controls (e.g., cisplatin) are mandatory .

- DNA Binding : UV-Vis titration (260–280 nm) and ethidium bromide displacement assays quantify binding constants (Kb ~10⁴–10⁵ M⁻¹) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., C=S bond length vs. FT-IR peaks) be reconciled in structural studies?

- Methodology :

- X-ray Crystallography : Resolves bond-length discrepancies (e.g., C=S at 1.68 Å vs. FT-IR C=S stretch at 1175 cm⁻¹) by correlating experimental data with DFT-calculated geometries .

- DFT Modeling : B3LYP/6-311++G(d,p) basis sets predict vibrational frequencies and Mulliken charges to validate experimental observations .

Q. What strategies optimize metal complex stability for hydrazinecarbothioamide ligands?

- Methodology :

- pH-Dependent Studies : Ligands exhibit optimal chelation at pH 6–8 due to deprotonation of hydroxyl and thione groups. Stability constants (log β) for Cu(II) complexes range from 8.2–10.5 .

- Thermogravimetric Analysis (TGA) : Confirms thermal stability (decomposition >200°C) and hydration states .

Q. How do computational docking studies enhance understanding of biological interactions?

- Methodology :

- Molecular Docking (AutoDock Vina) : Ligands docked into DNA minor grooves (dG-dC rich regions) or enzyme active sites (e.g., COX-2). Binding energies (ΔG ~-8 to -10 kcal/mol) correlate with experimental IC₅₀ values .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. Why do some studies report variable SOD-like activity for hydrazinecarbothioamide-metal complexes?

- Resolution :

- Metal Ion Effects : Cu(II) complexes show higher SOD activity (IC₅₀ ~0.5–1.2 µM) than Zn(II) or Ni(II) due to redox-active metal centers .

- Assay Conditions : Nitroblue tetrazolium (NBT) assays under varying pH (7.4–8.2) and temperature (25–37°C) affect activity measurements .

Experimental Design Tables

| Parameter | Synthesis Optimization | Biological Assay |

|---|---|---|

| Reaction Solvent | Ethanol (reflux, 6 h) | PBS buffer (pH 7.4) |

| Characterization | FT-IR, ¹H/¹³C NMR | UV-Vis, Fluorescence |

| Statistical Analysis | ANOVA for yield comparison | Nonlinear regression (IC₅₀) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。